molecular formula C13H16ClNO4S B8373294 2-chloro-5-(N-cyclohexylsulfamoyl)-benzoic acid

2-chloro-5-(N-cyclohexylsulfamoyl)-benzoic acid

Cat. No. B8373294
M. Wt: 317.79 g/mol
InChI Key: RTMGRLLTQKHTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04505913

Procedure details

5-(N-Cyclohexylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonylbenzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-cyclohexylsulfamoyl)-benzoic acid with a melting point of 168°-175° and 5-(N-cyclohexylsulfamoyl)-anthranilic acid with a melting point of 204°-206°. It melts at 232°-233°.
Name
5-(N-Cyclohexylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][S:8]([C:11]2[CH:22]=[C:15]3[C:16]([O:18]C(=O)[NH:20][C:14]3=[CH:13][CH:12]=2)=[O:17])(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:23]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:23][C:14]1[CH:13]=[CH:12][C:11]([S:8](=[O:10])(=[O:9])[NH:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:22][C:15]=1[C:16]([OH:18])=[O:17].[CH:1]1([NH:7][S:8]([C:11]2[CH:22]=[C:15]([C:16]([OH:18])=[O:17])[C:14]([NH2:20])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
5-(N-Cyclohexylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC1CCCCC1)(=O)=O
Name
Type
product
Smiles
C1(CCCCC1)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.